1-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride
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Overview
Description
(S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride is a chiral amine compound with a methoxy group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorobenzaldehyde and methoxyethanol.
Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with methoxyethanol in the presence of a base such as sodium hydroxide to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired amine.
Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Secondary amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Meta-Chlorophenylpiperazine
- Bupropion
- Trazodone
- Nefazodone
Uniqueness
(S)-1-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride is unique due to its specific combination of a methoxy group and a chlorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H13Cl2NO |
---|---|
Molecular Weight |
222.11 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-methoxyethanamine;hydrochloride |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-12-6-9(11)7-3-2-4-8(10)5-7;/h2-5,9H,6,11H2,1H3;1H |
InChI Key |
YSMXRLXNRBJBHB-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=CC(=CC=C1)Cl)N.Cl |
Origin of Product |
United States |
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